![molecular formula C17H23NO3 B2864341 Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate CAS No. 2418673-13-7](/img/structure/B2864341.png)
Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate
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Description
“Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate” is a complex organic compound. It contains a cyclobutylaziridine group, which is a type of aziridine (a class of three-membered heterocyclic compounds) with a cyclobutyl substituent. It also contains a methoxyphenyl group and a propanoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered aziridine ring, the four-membered cyclobutyl ring, the aromatic phenyl ring, and the ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
Aziridines are known to be reactive due to the strain in the three-membered ring. They can undergo ring-opening reactions, among others. The phenyl ring might undergo electrophilic aromatic substitution reactions, and the ester could be subject to hydrolysis or reduction .Mechanism of Action
properties
IUPAC Name |
methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-17(19)10-7-13-5-8-16(9-6-13)21-12-15-11-18(15)14-3-2-4-14/h5-6,8-9,14-15H,2-4,7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPFRAJINFECTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CN2C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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